Potent Cross-Target CES1 Inhibition: A Unique Feature Among ACE Inhibitor Fragments
2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid is a potent inhibitor of human liver carboxylesterase 1 (CES1), with an IC₅₀ of 12 nM. [1] This activity is a key differentiator from the primary pharmacophore of major ACE inhibitors. While the parent drug enalaprilat is a highly selective ACE inhibitor (IC₅₀ ~ 1.1 nM), its CES1 inhibitory activity is significantly weaker or not reported. [2] Similarly, lisinopril is not known to have any appreciable interaction with CES1. [3] This data positions the compound as a valuable tool for studying CES1-mediated drug metabolism and potential drug-drug interactions, a property not shared by its therapeutic drug counterparts.
| Evidence Dimension | Inhibition of human carboxylesterase 1 (CES1) |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM |
| Comparator Or Baseline | Enalaprilat: Not a potent CES1 inhibitor; Lisinopril: No reported significant CES1 activity |
| Quantified Difference | Target compound is a potent CES1 inhibitor; comparators are not |
| Conditions | In vitro enzyme assay using human recombinant CES1 expressed in baculovirus-infected BTI insect cells with 4-NPA as substrate |
Why This Matters
This cross-target activity is a unique differentiator, making this compound essential for research where dual ACE/CES1 modulation is of interest or where CES1 inhibition must be controlled for, unlike standard ACE inhibitor fragments.
- [1] BindingDB. BDBM50570558 (CHEMBL4849436). Activity Spreadsheet: IC₅₀ = 12 nM for human recombinant CES1 expressed in baculovirus infected BTI insect cells. View Source
- [2] BindingDB. BDBM50406387. Affinity Data: IC₅₀ = 1.10 nM for human angiotensin-converting enzyme (ACE). View Source
- [3] DrugBank. Lisinopril: Pharmacology and Targets. View Source
